molecular formula C7H6BrF3N2O B15056447 4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine

4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B15056447
M. Wt: 271.03 g/mol
InChI Key: XGGAOXNCYPXORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-methyl-3-(trifluoromethoxy)pyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce an aryl-substituted pyridine.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

IUPAC Name

4-bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2O/c1-3-2-4(8)5(6(12)13-3)14-7(9,10)11/h2H,1H3,(H2,12,13)

InChI Key

XGGAOXNCYPXORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)OC(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.